4alpha-Phorbol 12-myristate 13-acetate
Overview
Description
Synthesis Analysis
PMA is derived from phorbol, a natural diterpene, through esterification with myristic acid and acetic acid. The synthesis involves the selective functionalization of the phorbol core, followed by esterification reactions that introduce the myristate and acetate groups at specific positions on the molecule.
Molecular Structure Analysis
The molecular structure of PMA is characterized by the phorbol skeleton, which is a tetracyclic diterpene. The myristate (a 14-carbon fatty acid) and acetate groups are esterified at the 12th and 13th positions, respectively. This structure is crucial for its biological activity, as it facilitates the interaction of PMA with PKC and other cellular targets.
Chemical Reactions and Properties
PMA is hydrophobic due to its long myristate chain, which affects its solubility and interaction with cell membranes. It is stable under standard laboratory conditions but can undergo hydrolysis in the presence of strong bases or acids, leading to the formation of phorbol and the corresponding acids (myristic acid and acetic acid).
Physical Properties Analysis
PMA is a viscous, oil-like substance at room temperature. Its solubility in water is very low, but it is highly soluble in organic solvents such as ethanol, DMSO, and chloroform. The compound has a high boiling point and a relatively high molecular weight due to the presence of the phorbol core and the long myristate chain.
Chemical Properties Analysis
PMA's chemical properties, including its reactivity and biological activity, are significantly influenced by its molecular structure. The ester groups make it a reactive compound capable of undergoing hydrolysis, while the hydrophobic myristate chain facilitates its interaction with lipid membranes. The specific configuration of the ester groups is essential for its activity as a PKC activator.
For detailed references on the synthesis, molecular structure, and properties of 4alpha-Phorbol 12-myristate 13-acetate, the following sources provide comprehensive insights:
- (J. White et al., 1984) discusses the effects of PMA on protein phosphorylation and enzyme release in neutrophils.
- (M. Lowe et al., 1978) explores the differential effects of PMA on cultured chondroblasts and fibroblasts.
- (M. Rabin et al., 1986) examines the altered gene expression in mouse cells treated with PMA.
- (A. Dlugosz et al., 1983) studies the effects of PMA on the differentiation program of embryonic chick skeletal myoblasts.
Scientific Research Applications
Protein Phosphorylation and Cellular Response
4alpha-Phorbol 12-myristate 13-acetate plays a significant role in protein phosphorylation and cellular responses. For instance, it causes the phosphorylation of several rabbit neutrophil polypeptides, affecting cellular processes like enzyme release, cell aggregation, and oxygen consumption. This highlights its impact on cellular mechanisms, particularly in the context of immune cell functions (White et al., 1984).
Phosphorylation of Ras Proteins
It has been observed to influence the phosphorylation of the ras p21 protein in certain cell lines, revealing its role in cellular signaling pathways. The phosphorylation induced by 4alpha-Phorbol 12-myristate 13-acetate is selective and has implications for understanding cellular growth and oncogenesis (Ballester et al., 1987).
Impact on Metabolic Processes
Studies have shown that 4alpha-Phorbol 12-myristate 13-acetate impacts metabolic processes in cells. For example, it inhibits adrenaline-stimulated ureogenesis and influences cyclic AMP accumulation in rat hepatocytes. This demonstrates its effect on metabolic pathways and hormonal responses in liver cells (Garcı́a-Sáinz et al., 1985).
Activation of Na+/H+ Exchange in Lymphocytes
4alpha-Phorbol 12-myristate 13-acetate also activates the Na+/H+ exchange in lymphocytes, leading to intracellular alkalinization and changes in transmembrane H+ flux. This signifies its role in regulating ion transport and cellular pH, which are crucial for lymphocyte functions (Grinstein et al., 1985).
Enhancement of ATPase Activity
The compound is known to enhance ATPase activity in platelets and muscle, demonstrating its influence on energy metabolism and muscular functions (Puszkin & Zucker, 1973).
Role in Cell Differentiation
It induces differentiation in human leukemia cells and B-cell lymphoma cell lines. This indicates its potential application in understanding and manipulating cell differentiation, which is vital in cancer research and regenerative medicine (Benjamin et al., 1984).
Safety And Hazards
Future Directions
Research on 4α-PMA is ongoing, and it continues to be a useful tool for structure-activity investigations . For instance, it has been shown to be a reasonably potent activator of TRPV4 channels . Furthermore, this compound has also been shown to increase PGHS-2 mRNA significantly in murine keratinocytes .
properties
IUPAC Name |
[(1S,2S,6S,10S,11R,13S,14R,15R)-13-acetyloxy-1,6-dihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-5-oxo-14-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] tetradecanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H56O8/c1-7-8-9-10-11-12-13-14-15-16-17-18-29(39)43-32-24(3)35(42)27(30-33(5,6)36(30,32)44-25(4)38)20-26(22-37)21-34(41)28(35)19-23(2)31(34)40/h19-20,24,27-28,30,32,37,41-42H,7-18,21-22H2,1-6H3/t24-,27+,28-,30-,32-,34+,35-,36-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHEDXBVPIONUQT-LQLWEASQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)OC1C(C2(C(C=C(CC3(C2C=C(C3=O)C)O)CO)C4C1(C4(C)C)OC(=O)C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCC(=O)O[C@@H]1[C@H]([C@]2([C@@H](C=C(C[C@@]3([C@H]2C=C(C3=O)C)O)CO)[C@H]4[C@@]1(C4(C)C)OC(=O)C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H56O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
616.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4alpha-Phorbol 12-myristate 13-acetate | |
CAS RN |
63597-44-4 | |
Record name | (1aR,1bS,4aS,7aS,7bS,8R,9R,9aS)-9a-(Acetyloxy)-1a,1b,4,4a,5,7a,7b,8,9,9a-decahydro-4a,7b-dihydroxy-3-(hydroxymethyl)-1,1,6,8-tetramethyl-5-oxo-1H-cyclopropa[3,4]benz[1,2-e]azulen-9-yl tetradecanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=63597-44-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4alpha-Phorbol-12-myristate-13-acetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063597444 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.